Product packaging for M protein, coronavirus(Cat. No.:CAS No. 108502-71-2)

M protein, coronavirus

Cat. No.: B1166769
CAS No.: 108502-71-2
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Description

Significance of Coronavirus Membrane Protein in Viral Biology

The coronavirus M protein is an integral membrane protein that is fundamental to the virus's structure and function. wikipedia.org It is one of the four major structural proteins, which also include the spike (S), envelope (E), and nucleocapsid (N) proteins. wikipedia.orgnih.gov The M protein is the most plentiful of these, and it is crucial for the organization and assembly of new virus particles. wikipedia.orgfrontiersin.orgasm.org

The significance of the M protein lies in its ability to orchestrate the assembly of virions through a complex series of protein-protein interactions. It interacts with other M protein molecules, as well as with the S, E, and N proteins, to form the viral envelope. wikipedia.orgnih.gov This process is highly selective, largely excluding host cell proteins from the newly formed viral membrane. nih.govasm.org The M protein's role extends to defining the shape and size of the virion, highlighting its importance in viral morphology. nih.govnews-medical.netglobalbiodefense.com Recent research has even suggested that the M protein of SARS-CoV-2 induces membrane curvature, which contributes to the virus's spherical shape. news-medical.netglobalbiodefense.com

Furthermore, the M protein is implicated in modulating the host's immune response. For several coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, the M protein has been identified as an antagonist to the interferon response, a critical part of the body's innate immunity. wikipedia.orgfrontiersin.org It is also immunogenic, capable of inducing both humoral (antibody-based) and cytotoxic T cell responses in the host. wikipedia.org

Overview of M Protein's Pivotal Roles in the Viral Replication Cycle

The M protein is a central player throughout the coronavirus replication cycle, from the assembly of new virions to their eventual release from the host cell. Its functions are mediated by intricate interactions with other viral components.

Viral Assembly and Budding: The primary role of the M protein is to direct the assembly of new virus particles. wikipedia.orgnih.gov This process begins after the viral structural proteins are synthesized and inserted into the endoplasmic reticulum (ER) of the host cell. nih.gov These proteins then travel to the endoplasmic reticulum-Golgi intermediate compartment (ERGIC). nih.govnih.gov It is in the ERGIC that the M protein, through homotypic interactions (M-M interactions), forms a lattice that serves as the foundation for the viral envelope. asm.orgasm.org

The M protein then recruits the other structural proteins to this assembly site. nih.gov It interacts with the S protein, which is essential for the infectivity of the resulting virions, and the E protein, which is involved in viral budding and morphology. wikipedia.orgnih.gov While the M and E proteins together can be sufficient for the formation of virus-like particles (VLPs), the presence of all structural proteins is required for efficient assembly and release. wikipedia.orgasm.orgscielo.br The M protein also interacts directly with the N protein, which is encapsidating the viral RNA genome, facilitating the incorporation of the genetic material into the budding virion. wikipedia.orgasm.org This interaction is crucial for packaging the genome into new viral particles. nih.gov

Table 1: Key Interactions of the Coronavirus M Protein

Interacting Protein Function of Interaction
M Protein (Homotypic) Forms the basic matrix of the viral envelope. asm.orgasm.org
Spike (S) Protein Incorporation of the S protein into the virion, essential for infectivity. wikipedia.orgnih.gov
Envelope (E) Protein Co-assembles with M to form virus-like particles and is involved in budding. wikipedia.orgasm.orgscielo.br

| Nucleocapsid (N) Protein | Incorporates the RNA genome into the virion. wikipedia.orgasm.org |

Viral Maturation and Release: Beyond assembly, the M protein is also involved in the later stages of the viral life cycle, including maturation and secretion. wikipedia.org After budding into the ERGIC, the newly formed virions are transported through the host cell's secretory pathway and are eventually released from the cell via exocytosis. nih.govscielo.org.mx

Historical Context and Evolution of M Protein Research

Research into the coronavirus M protein has evolved significantly over the decades, paralleling the growing understanding of coronaviruses themselves. Initially known as E1, the M protein was identified as a major structural component of the virion. wikipedia.orgnih.gov Early studies focused on its role in viral assembly, establishing that it, along with the E protein, was necessary for the formation of the viral envelope. asm.org

The advent of reverse genetics and the ability to create virus-like particles (VLPs) were significant milestones. These techniques allowed researchers to dissect the specific contributions of each structural protein to the assembly process. nih.govasm.org Studies using these methods confirmed the central organizing role of the M protein. nih.govasm.org

More recently, advanced techniques like cryo-electron microscopy have provided high-resolution structural insights into the M protein, revealing that it can exist in different conformations, which are likely linked to its various functions in interacting with other proteins. nih.govelifesciences.org Research continues to uncover the detailed molecular mechanisms by which the M protein orchestrates viral assembly and interacts with the host, making it a potential target for antiviral therapies. news-medical.netglobalbiodefense.comelifesciences.org Studies have shown that the M protein is under purifying selection, indicating its critical and conserved role in the viral life cycle, which makes it an attractive target for broad-spectrum antiviral strategies. wikipedia.org

Properties

CAS No.

108502-71-2

Molecular Formula

C46H76O17

Synonyms

M protein, coronavirus

Origin of Product

United States

Molecular Architecture and Genetic Basis of Coronavirus M Protein

Genomic Organization and M Protein Gene Locus within Coronavirus Genomes

The gene encoding the M protein is situated towards the 3' end of the positive-sense single-stranded RNA genome of coronaviruses. wikipedia.org This region also contains the genes for the other three canonical structural proteins: the spike (S), envelope (E), and nucleocapsid (N) proteins, as well as several accessory proteins. frontiersin.org In SARS-CoV-2, for instance, the M protein gene is located between the genes for the E protein and ORF6. encyclopedia.pub The open reading frame (ORF) for the M protein in SARS-CoV is 666 nucleotides long, which translates into a protein of 221 amino acid residues. nih.gov

The genomic organization of the structural proteins at the 3' end is a common feature among coronaviruses. frontiersin.org This arrangement facilitates the coordinated expression of these proteins, which is essential for efficient virion assembly.

Transcriptional and Translational Regulation of M Protein Expression

The expression of the M protein, along with other structural and accessory proteins, is regulated through the synthesis of a nested set of subgenomic RNAs (sgRNAs). frontiersin.org Following the entry of the virus into a host cell, the viral genomic RNA is translated to produce viral polymerases. These enzymes then generate a series of negative-sense RNA templates of varying lengths, which in turn are used to transcribe the sgRNAs. oup.com Each sgRNA typically contains a common 5' leader sequence and a 3' end that is co-terminal with the viral genome, but they differ in the body of the sequence, allowing for the translation of different viral proteins. nih.gov

The M protein is translated from its respective sgRNA by ribosomes bound to the membrane of the endoplasmic reticulum (ER). wikipedia.org This co-translational insertion into the ER membrane is a critical step for its proper folding and subsequent trafficking through the host cell's secretory pathway to the site of virion assembly, which is typically the endoplasmic reticulum-Golgi intermediate compartment (ERGIC). wikipedia.orgnih.gov The translation of viral proteins, including the M protein, is highly efficient, often leading to a large-scale remodeling of the host cell's gene expression and a takeover of the cellular translation machinery. nih.gov

Post-Translational Modifications of Coronavirus M Protein

The coronavirus M protein undergoes several post-translational modifications (PTMs) that are crucial for its structure, function, and interaction with other proteins. nih.govlatrobe.edu.au These modifications can vary between different coronavirus species. wikipedia.org

One of the most common PTMs is glycosylation. nih.gov The type of glycosylation differs among coronavirus groups. Alphacoronaviruses and Gammacoronaviruses typically exhibit N-linked glycosylation, whereas Betacoronaviruses, such as SARS-CoV and MERS-CoV, predominantly have O-linked glycosylation on their M proteins. wikipedia.orgnih.gov However, there are exceptions; for example, the M protein of SARS-CoV has one N-glycosylation site. wikipedia.org Glycosylation is thought to play a role in protein folding and trafficking.

Other PTMs have also been identified on the M protein. In SARS-CoV-2, succinylation and myristoylation have been reported. frontiersin.org Succinylation occurs at two sites within the cytoplasmic domain and may influence the assembly of the viral genomic RNA and nucleocapsid. frontiersin.org Phosphorylation has also been historically associated with the M protein in Infectious Bronchitis Virus (IBV). researchgate.net

Table 1: Post-Translational Modifications of Coronavirus M Protein

ModificationTypeLocationCoronavirus Group/SpeciesPotential Function
Glycosylation N-linkedExtracellular DomainAlphacoronaviruses, Gammacoronaviruses, SARS-CoVProtein folding, trafficking
O-linkedExtracellular DomainBetacoronaviruses (e.g., MERS-CoV)Protein folding, trafficking
Succinylation AcylationCytoplasmic DomainSARS-CoV-2Viral genomic RNA and nucleocapsid assembly
Myristoylation AcylationNot specifiedSARS-CoV-2Viral replication
Phosphorylation Phosphate group additionNot specifiedInfectious Bronchitis Virus (IBV)Viral assembly, replication

Structural Domains and Topographical Organization of M Protein

The coronavirus M protein is a transmembrane glycoprotein (B1211001) composed of approximately 220-260 amino acids. nih.gov Its structure is characterized by three main domains: a short N-terminal ectodomain, a triple-spanning transmembrane domain, and a long C-terminal endodomain. nih.govmdpi.com The M protein exists as a homodimer within the viral envelope, and this dimerization is crucial for its function in viral assembly. mdpi.comelifesciences.org Recent studies using cryo-electron microscopy have revealed two distinct conformations of the M protein, suggesting different roles in its interaction with other structural proteins during virion formation. wikipedia.org

Transmembrane Domains and Orientation within Biological Membranes

The M protein contains three transmembrane helices (TMH1, TMH2, and TMH3) that anchor it within the lipid bilayer of the viral envelope. mdpi.comelifesciences.org These hydrophobic domains are critical for the protein's integration into the membrane and for its interactions with other M protein molecules to form the scaffold for virion assembly. nih.govmdpi.com

The topographical orientation of the M protein has been a subject of investigation. It is generally accepted that the protein has a "type III" membrane protein topology, with a short N-terminus located on the exterior of the virion (or in the lumen of the ER/Golgi) and a long C-terminal domain facing the interior of the virion (the cytoplasm of the host cell). wikipedia.orgnih.gov However, some recent research on SARS-CoV-2 suggests a non-canonical topology where both the N- and C-termini face the cytoplasmic side, with the first predicted transmembrane domain not being fully integrated into the membrane. cas.cn This unusual orientation may prevent N-terminal glycosylation in some betacoronaviruses. cas.cn The correct membrane topology is essential for the M protein to recruit other structural proteins like S and E during the assembly process. cas.cn

Cytosolic and Extracellular Domains

The extracellular domain, or ectodomain, of the M protein is short and located at the N-terminus. frontiersin.orgnih.gov This domain is exposed on the surface of the virion and is the site of glycosylation. wikipedia.org While small, the ectodomain of the M protein of some coronaviruses, like human coronavirus NL63, has been implicated in viral attachment to host cells. frontiersin.org

The cytosolic domain, also known as the endodomain, is the large C-terminal portion of the protein that extends into the interior of the virion. wikipedia.orgnih.gov This domain is responsible for the majority of the M protein's functions, including interactions with the nucleocapsid (N) protein, which encapsidates the viral RNA, and with the spike (S) protein. nih.govelifesciences.org The C-terminal domain plays a critical role in scaffolding viral assembly and is also a key determinant of virion shape and size. nih.gov

Table 2: Structural Domains of Coronavirus M Protein

DomainLocationApproximate Length (Amino Acids)Key FeaturesPrimary Functions
N-terminal Ectodomain Exterior of virion/Lumen of ER/Golgi~18-20Glycosylation sitesViral attachment (in some CoVs)
Transmembrane Domains (TMH1, TMH2, TMH3) Spanning the lipid bilayer~20-25 eachHydrophobic helicesMembrane anchoring, M-M interactions
C-terminal Endodomain (Cytosolic) Interior of virion/Cytoplasm~100-125Long and flexibleViral assembly scaffold, interaction with N and S proteins, determines virion morphology

Cellular Localization and Trafficking Dynamics of Coronavirus M Protein

Subcellular Compartmentalization of M Protein within Infected Cells

The M protein is an integral membrane protein that, upon synthesis, is inserted into the membrane of the endoplasmic reticulum (ER). wikipedia.org From the ER, it traffics through the secretory pathway to the site of virion assembly, which for coronaviruses is the ER-Golgi intermediate compartment (ERGIC). asm.orgnih.govnih.govresearchgate.net However, when expressed alone, the M protein often accumulates in the Golgi complex, indicating that its localization is tightly controlled. nih.govmicrobiologyresearch.orgbiorxiv.orgbiorxiv.org

The precise subcellular localization can vary between different coronavirus species. For instance, the M protein of Mouse Hepatitis Virus (MHV) is found predominantly in the trans-Golgi cisternae and the trans-Golgi network (TGN), while the Infectious Bronchitis Virus (IBV) M protein is mainly retained in the cis and medial Golgi cisternae. nih.gov Similarly, studies on the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) M protein show it is exclusively concentrated in a perinuclear region that co-localizes with Golgi markers. microbiologyresearch.orgnih.gov The M protein of SARS-CoV-2 has also been shown to primarily localize to the ER and Golgi apparatus. researchgate.net For Middle East Respiratory Syndrome Coronavirus (MERS-CoV), the M protein is mainly located in the TGN at a steady state. nih.gov

This differential localization suggests that specific signals within the M proteins of various coronaviruses dictate their final destination and retention within the sub-compartments of the Golgi apparatus. nih.gov When expressed independently, these proteins are transported beyond the budding compartment, implying that other viral or cellular factors are necessary to precisely determine the site of budding. nih.gov

CoronavirusPrimary Subcellular LocalizationKey Findings
SARS-CoVGolgi Apparatus microbiologyresearch.orgnih.govConcentrates in a perinuclear patch co-localizing with Golgi markers. microbiologyresearch.org
SARS-CoV-2Endoplasmic Reticulum (ER) and Golgi Apparatus researchgate.netExhibits primary localization to the ER and Golgi, with almost no co-localization with mitochondria. researchgate.net
MERS-CoVtrans-Golgi Network (TGN) nih.govMainly located in the TGN at steady state due to specific retention signals. nih.gov
Mouse Hepatitis Virus (MHV)trans-Golgi cisternae and TGN nih.govAccumulates predominantly in the later compartments of the Golgi complex. nih.gov
Infectious Bronchitis Virus (IBV)cis and medial Golgi cisternae nih.govRetained in the earlier compartments of the Golgi complex compared to MHV M. nih.gov

Mechanisms of M Protein Translocation and Membrane Insertion

The M protein is a transmembrane protein, typically possessing three transmembrane domains. wikipedia.org Its synthesis occurs on membrane-bound polysomes, followed by its insertion into the ER membrane. wikipedia.org This process is critical for its entry into the secretory pathway.

The topology of the M protein orients its short N-terminal domain into the ER lumen and its larger C-terminal domain into the cytoplasm. wikipedia.org Research on the SARS-CoV M protein indicates that it reaches the ER membrane even without a conventional signal peptide. nih.gov Studies have shown that the second and third transmembrane domains are more efficient at mediating insertion into the ER membrane compared to the first transmembrane domain. nih.gov The homo-oligomerization of M protein cytoplasmic domains, which occurs as it transits through the Golgi, contributes to its retention and function. nih.gov Recent biophysical studies on SARS-CoV-2 M protein have shown that when it inserts into the lipid bilayer, it can induce membrane thinning in its vicinity, a process that may create line tension and promote the membrane curvature necessary for viral budding. nih.govglobalbiodefense.com

Intracellular Transport Pathways and Retention of M Protein

Following its synthesis and insertion into the ER, the M protein is transported to the Golgi complex. nih.gov This transport is a crucial step, as the Golgi is a central sorting station in the cell. The M protein of several coronaviruses has been shown to accumulate in the Golgi. microbiologyresearch.org This accumulation is not a passive process but is mediated by specific intrinsic retention signals within the protein sequence. nih.gov

Detailed research on the MERS-CoV M protein has identified two critical motifs in its C-terminal domain that govern its trafficking. A diacidic DxE motif acts as a functional ER export signal, facilitating its exit from the ER. nih.govresearchgate.net Once it reaches the Golgi, a novel KxGxYR motif is responsible for retaining the protein in the TGN. nih.govresearchgate.net Mutation of this retention signal leads to the protein's accumulation at the plasma membrane instead of the TGN. nih.gov

The transport of the M protein also involves interactions with the host cell's trafficking machinery. The cytosolic tail of the Murine Hepatitis Virus (MHV) M protein has been found to interact with Myosin Vb (MYO5B). nih.gov This interaction is dependent on the Rab10 protein, suggesting that M proteins utilize a Rab10-dependent vesicle trafficking pathway for their post-Golgi transport. nih.gov

Interestingly, the M protein can also actively manipulate the host's secretory pathway. Recent studies have shown that coronavirus M proteins can disperse the TGN and inhibit the anterograde (forward) transport of other proteins. biorxiv.orgbiorxiv.org The M protein was observed to accumulate in the cis-Golgi and block the further transport of a reporter protein, a phenotype associated with an increase in cholesterol abundance at the cis-Golgi. biorxiv.orgbiorxiv.org This disruption of normal cellular traffic could be a viral strategy to interfere with host immune responses without impeding the egress of new virions, which does not require the TGN. biorxiv.org

Intermolecular Interactions of Coronavirus M Protein

Homotypic Oligomerization and Self-Association of M Protein

The self-association of M protein into oligomers is a critical step in the formation of the viral envelope. wikipedia.orgnih.gov This process is driven by lateral interactions between M protein molecules, which are considered a major driving force for envelope formation. nih.gov Evidence suggests that M protein can form dimers and higher-order oligomers, creating a protein lattice within the host cell's membranes, specifically at the endoplasmic reticulum-Golgi intermediate compartment (ERGIC). researchgate.netbiorxiv.org This M protein scaffold is essential for shaping the virion and recruiting other viral components to the site of assembly. researchgate.netnih.gov

Identification and Characterization of M-M Interaction Interfaces

The self-assembly of M proteins is mediated by multiple contact sites within the protein structure. nih.gov Studies have indicated that M-M interactions involve both the transmembrane domains and the endodomain (the C-terminal portion of the protein that extends into the cytoplasm). wikipedia.orgnih.gov While the precise interfaces are complex and may vary between different coronaviruses, the transmembrane domains are considered particularly crucial for this homotypic association. nih.gov Mutant M proteins lacking all three transmembrane domains lose the ability to associate with other M molecules. nih.gov Conversely, M proteins with deletions in the transmembrane cluster, the amphipathic domain, or the hydrophilic carboxy-terminal tail can still associate with assembly-competent M proteins. nih.gov Research on the SARS-CoV M protein suggests that both the N- and C-termini are involved in M-M interactions. wikipedia.org

Table 1: Key Domains Involved in M-M Interaction

Interacting Domain Location Role in Interaction
Transmembrane Domains Integral to the membrane Essential for the primary M-M association. nih.gov
Endodomain (C-terminus) Cytoplasmic side Contributes to the stability of M-M interactions and the formation of a matrix-like layer. nih.gov
N-terminus Extracellular/luminal side Implicated in M-M interactions in some coronaviruses like SARS-CoV. wikipedia.org

Heterotypic Interactions with Other Viral Structural Proteins

The M protein acts as a central organizer in viral assembly by interacting with all other major structural proteins: the spike (S) glycoprotein (B1211001), the envelope (E) protein, and the nucleocapsid (N) protein. wikipedia.orgbiorxiv.org These interactions are crucial for the proper localization and incorporation of these proteins into the budding virion.

Interaction with Spike (S) Glycoprotein

The interaction between the M and S proteins is essential for the incorporation of the S protein into the viral envelope, which is a prerequisite for producing infectious virions. wikipedia.orgfrontiersin.org The S protein is responsible for binding to host cell receptors and mediating membrane fusion. frontiersin.org The M protein is thought to recruit S proteins to the site of viral assembly in the ERGIC. frontiersin.orgbiorxiv.org This interaction is believed to occur through the C-terminal endodomain of the M protein. biorxiv.orgbiorxiv.org Specifically, a conserved amphipathic region C-terminal to the third transmembrane segment of the M protein is considered important for spike interactions. wikipedia.org The conformation of the M protein may also play a role in its interaction with the S protein. wikipedia.org

Table 2: M-S Interaction Details

Interacting Proteins Interacting Domains Functional Consequence
M Protein and Spike (S) Glycoprotein M Protein: C-terminal endodomain (conserved amphipathic region). wikipedia.orgbiorxiv.org S Protein: C-terminal domain. biorxiv.org Incorporation of S protein into the virion envelope, essential for infectivity. wikipedia.orgfrontiersin.org

Interaction with Envelope (E) Protein

The M protein also interacts with the small envelope (E) protein, another integral membrane protein. researchgate.netwikipedia.org While the E protein is present in much smaller quantities than the M protein, it is essential for the formation of properly shaped virions and plays a role in viral budding. wikipedia.orgwikipedia.org The interaction between M and E proteins occurs through their respective C-termini on the cytoplasmic side of the membrane. wikipedia.org For COVID-19, specific interactions have been identified where the transmembrane region of the M protein (residues K50 and R107) forms hydrogen bonds with both the amino-terminal and carboxy-terminal regions of the E protein. researchgate.netnih.gov Computational studies on SARS-CoV-2 suggest that two transmembrane domains and the cytoplasmic domain of the M protein are involved in interacting with the E protein. biorxiv.orgbiorxiv.org

Table 3: M-E Interaction Details

Interacting Proteins Interacting Domains/Residues Functional Consequence
M Protein and Envelope (E) Protein M Protein: Transmembrane domains and C-terminal cytoplasmic tail. biorxiv.orgwikipedia.org Specific residues in COVID-19 M protein: K50, R107. researchgate.netnih.gov E Protein: C-terminus and N-terminus. researchgate.netwikipedia.orgnih.gov Proper virion assembly, morphology, and budding. wikipedia.orgwikipedia.org

Interaction with Nucleocapsid (N) Protein

A crucial interaction for the packaging of the viral genome is the binding of the M protein to the nucleocapsid (N) protein, which encapsidates the viral RNA. nih.govwikipedia.org This interaction occurs directly between the M and N proteins and does not require the presence of RNA. wikipedia.org The primary site of this interaction is the C-termini of both the M and N proteins. wikipedia.orgbiorxiv.org Studies on Mouse Hepatitis Virus (MHV) have shown that this interaction occurs in a pre-Golgi compartment, likely the ER membrane, and does not depend on the S or E proteins. nih.gov In SARS-CoV, a specific region of the N protein (amino acids 168-208) has been identified as critical for both self-interaction (multimerization) and interaction with the M protein. nih.gov This M-N interaction ensures the specific packaging of the viral ribonucleoprotein complex into the budding virion. nih.govresearchgate.net

Table 4: M-N Interaction Details

Interacting Proteins Interacting Domains/Residues Functional Consequence
M Protein and Nucleocapsid (N) Protein M Protein: C-terminal endodomain. wikipedia.orgbiorxiv.org N Protein: C-terminus. wikipedia.org Specific region in SARS-CoV N protein: amino acids 168-208. nih.gov Encapsidation of the viral genome into the virion. nih.govwikipedia.org

Interactions with Non-Structural Viral Proteins and Accessory Proteins

The coronavirus membrane (M) protein, a central organizer of virion assembly, primarily interacts with other structural proteins (Spike, Nucleocapsid, and Envelope) to drive the formation of new virus particles. While its interactions with structural components are well-documented, evidence regarding its direct engagement with non-structural proteins (NSPs) is limited in current scientific literature. The 16 NSPs largely form the replicase-transcriptase complex responsible for viral RNA synthesis and are functionally distinct from the structural components.

However, studies have identified interactions between the M protein and certain accessory proteins, which are encoded by open reading frames (ORFs) interspersed among the structural protein genes. These accessory proteins are generally not essential for viral replication in cell culture but play significant roles in modulating the host immune response and contributing to pathogenesis.

One notable interaction has been documented between the M protein and the accessory protein ORF3a in SARS-CoV. Co-immunoprecipitation experiments have demonstrated that the M protein specifically associates with the ORF3a protein. frontiersin.org ORF3a is a transmembrane protein implicated in various functions, including ion channel formation, induction of apoptosis, and activation of the NLRP3 inflammasome. frontiersin.org The precise functional consequence of the M-ORF3a interaction is still under investigation, but it is hypothesized to play a role in the assembly, budding, or release of new virions, potentially by modulating the cellular environment at the site of viral egress. frontiersin.org

Interacting Viral ProteinTypeExperimental EvidencePotential Functional Significance
ORF3a Accessory ProteinCo-immunoprecipitation (SARS-CoV) frontiersin.orgMay influence virion assembly, budding, or modulation of the host cellular environment at the budding site. frontiersin.org

Host Factor Interactions and Their Functional Implications

The coronavirus M protein is a major hub for interactions with host cellular machinery, hijacking and manipulating various pathways to facilitate viral production and evade immune detection. Large-scale proteomic and interactome studies have revealed that the M protein of SARS-CoV-2 engages with a vast network of human proteins. One BioID study, which maps proteins in close proximity, identified 938 potential host protein interactions for the M protein, highlighting its extensive integration into host cellular processes. covid19interactome.org These interactions are critical for multiple stages of the viral life cycle, particularly for trafficking of viral components, virion assembly, and budding from the host cell.

A key set of interactions occurs with proteins of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex . SNARE proteins are essential host factors that mediate the fusion of intracellular vesicles, such as those trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov The M protein has been shown to interact with SNARE components, including syntaxin 6 (STX6). This interaction is thought to be crucial for directing the M protein, along with other viral components, to the ER-Golgi intermediate compartment (ERGIC), the primary site of coronavirus assembly and budding. By engaging with the host's trafficking machinery, the M protein ensures that viral structural proteins concentrate at the correct cellular location for efficient virion formation.

Another significant group of host interactors includes ion transporters, such as ATP1A1 , the alpha-1 subunit of the Na+/K+-ATPase. nih.govnih.gov This enzyme is vital for maintaining cellular ion homeostasis. Viruses often manipulate cellular ion gradients to create a favorable environment for replication and to influence processes like membrane fusion and particle release. The interaction between the M protein and ATP1A1 may represent a strategy to modulate the host cell's electrochemical gradients to the virus's advantage, although the precise mechanistic details are still being elucidated.

Furthermore, the M protein has been found to interact with the FMS-like tyrosine kinase 4 (FLT4) , also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). nih.govnih.gov FLT4 is a receptor tyrosine kinase involved in the development and maintenance of the lymphatic system (lymphangiogenesis). nih.govresearchgate.net The hijacking of a growth factor receptor by a viral structural protein suggests a potential role in manipulating host cell signaling pathways. Such interactions could potentially influence cell survival, inflammation, or other cellular responses to promote a productive infection.

The table below summarizes key host factors that have been identified as interacting with the coronavirus M protein and their putative roles in the viral life cycle.

Interacting Host Protein/ComplexProtein ClassPutative Functional Implication for Virus
SNARE complex proteins (e.g., STX6) Vesicle fusion machineryFacilitates trafficking of viral proteins to the ERGIC for assembly and budding.
ATP1A1 (Na+/K+-ATPase α1 subunit) Ion pumpModulation of cellular ion homeostasis to create a favorable environment for viral replication and release. nih.govnih.gov
FLT4 (VEGFR3) Receptor tyrosine kinaseManipulation of host cell signaling pathways to potentially enhance cell survival or modulate immune responses. nih.govnih.gov

Functional Roles of Coronavirus M Protein in Viral Assembly and Budding

M Protein's Contribution to Membrane Curvature and Budding Site Formation

The M protein is a key driver in inducing membrane curvature, a critical step for the budding of new virions from host cell membranes. nih.govutmb.edu While some studies suggest that the M protein alone can induce membrane curvature, others indicate that the envelope (E) protein is also required for this process. wikipedia.orgnih.gov The interaction between M and E proteins appears to be a significant factor in generating the pronounced membrane curvature necessary for the formation and release of virus-like particles (VLPs). mdpi.com

Research indicates that the M protein can adopt at least two distinct conformations, an elongated and a compact form, which are associated with different degrees of membrane curvature. nih.govutmb.eduresearchgate.net The elongated conformation is linked to a more rigid and narrowly curved membrane, whereas the compact form is associated with greater flexibility. nih.govutmb.edu This conformational flexibility allows the M protein to modulate the shape and size of the budding virus. Cryo-electron microscopy and tomography have been instrumental in visualizing these different conformations and their impact on membrane morphology. nih.govutmb.edu The formation of a dense matrix of laterally interacting M proteins is thought to be a primary force in shaping the viral envelope. asm.org

Orchestration of Viral Particle Assembly and Morphogenesis by M Protein

The M protein acts as the primary organizer of coronavirus assembly, directing the localization and incorporation of other structural proteins into the budding virion. nih.govutmb.eduwikipedia.org It establishes a "workshop" within the cellular membranes, specifically the ERGIC, where viral components congregate for assembly. nih.govutmb.eduasm.org The M protein's long cytoplasmic tail is crucial for its organizational role, providing a platform for interactions with other viral proteins. nih.gov

Interplay between M Protein and Other Structural Proteins in Virion Formation

The assembly of a mature coronavirus particle relies on a complex series of interactions between the M protein and the other major structural proteins: the spike (S), envelope (E), and nucleocapsid (N) proteins. nih.govwikipedia.orgnih.gov The M protein acts as a central hub, coordinating these interactions to ensure the proper incorporation of each component into the nascent virion. nih.gov

M-S Interaction: The M protein is essential for the retention of the S protein in the ERGIC and its subsequent incorporation into the viral envelope. nih.govmdpi.comnih.gov This interaction is critical for the formation of infectious virions, as the S protein is responsible for receptor binding and entry into host cells. nih.gov The conserved amphipathic region C-terminal to the third transmembrane segment of the M protein is important for this interaction. wikipedia.org

M-E Interaction: The M and E proteins are the minimal requirements for the formation of the coronavirus envelope. asm.org Their interaction is crucial for inducing the membrane curvature necessary for budding. mdpi.com The C-termini of both proteins are involved in this interaction, which is vital for viral assembly. researchgate.net

M-N Interaction: The M protein interacts with the N protein, which is complexed with the viral RNA genome to form the ribonucleoprotein (RNP). nih.govnih.gov This interaction, occurring between the C-termini of both proteins, is fundamental for the packaging of the viral genome into the budding particle. nih.govnih.gov This interaction can occur independently of viral RNA. asm.org

These protein-protein interactions are summarized in the table below:

Interacting ProteinsInteracting DomainsFunctional Significance
M - S M: Amphipathic region C-terminal to the third transmembrane segmentRetention of S protein in the ERGIC and incorporation into the virion envelope. nih.govmdpi.comwikipedia.org
M - E C-termini of both proteinsInduction of membrane curvature and formation of the viral envelope. researchgate.netmdpi.comasm.org
M - N C-termini of both proteinsPackaging of the ribonucleoprotein (RNP) core into the virion. nih.govnih.gov

Regulation of Viral Envelope Formation and Virion Selectivity by M Protein

The M protein plays a crucial role in ensuring the fidelity of viral envelope formation by selectively incorporating viral proteins while excluding host cell proteins. nih.govnih.gov The network of M-M interactions within the budding membrane creates a scaffold that is thought to physically prevent the inclusion of non-viral membrane proteins. nih.gov This selective process ensures the integrity and functionality of the newly formed virions. nih.gov

Studies have demonstrated the efficient exclusion of other viral membrane proteins, such as the vesicular stomatitis virus G protein and the equine arteritis virus M protein, from coronavirus particles, highlighting the stringent selectivity mediated by the M protein. asm.orgnih.gov While this exclusion is highly efficient, it is not absolute, as a low level of incorporation of some host proteins, like CD8 molecules, has been observed. asm.orgnih.gov This indicates a highly regulated yet not entirely impermeable barrier established by the M protein lattice.

Role in Virus-Like Particle (VLP) Assembly

The central role of the M protein in viral assembly is underscored by its ability to drive the formation of virus-like particles (VLPs) when co-expressed with other structural proteins in the absence of viral genetic material. nih.govutmb.eduwikipedia.orgasm.orgnih.govnih.govresearchgate.net For many coronaviruses, the co-expression of just the M and E proteins is sufficient to produce VLPs that are morphologically similar to authentic virions. asm.orgnih.gov

The requirements for VLP formation can vary between different coronaviruses. For instance, in the case of SARS-CoV, efficient VLP production requires the co-expression of M, E, and N proteins. asm.org The ability to generate VLPs has been a valuable tool for studying the molecular mechanisms of coronavirus assembly and for the development of vaccine candidates. asm.orgresearchgate.net The M protein's capacity to self-assemble and recruit other viral proteins into these non-infectious particles highlights its fundamental role as the orchestrator of virion morphogenesis. researchgate.net

Coronavirus M Protein in Modulating Host Cellular Processes

M Protein's Influence on Host Membrane Dynamics and Organelle Remodeling (e.g., ERGIC)

Coronavirus replication and assembly are intricately linked to the host cell's endomembrane system. The M protein, along with the spike (S) and envelope (E) proteins, is synthesized in the endoplasmic reticulum (ER) and trafficked to the ER-Golgi intermediate compartment (ERGIC), the primary site for virion assembly and budding. wikipedia.orgplos.orgnih.govnih.gov The M protein is a principal organizer of this process, orchestrating the recruitment of other viral components to the ERGIC. wikipedia.orgnih.gov

The accumulation of M protein in the ERGIC is a critical step that induces significant remodeling of host cell membranes. nih.gov Research indicates that the M protein itself can induce membrane curvature, a physical prerequisite for the budding of new virions. news-medical.net Studies on SARS-CoV-2 have shown that when the M protein inserts into a membrane, it locally reduces the membrane's thickness, which coaxes the membrane to curve. news-medical.net This action is fundamental to shaping the spherical morphology of the coronavirus particle. The interaction between M protein molecules, as well as its interactions with E and S proteins, stabilizes the budding virion and ensures the proper incorporation of viral components into the new viral envelope. nih.govplos.orgnih.gov This intense membrane remodeling activity effectively transforms the ERGIC into a viral factory for morphogenesis and maturation. nih.gov

Modulation of Intracellular Trafficking Pathways by M Protein

The M protein exerts significant control over the host's intracellular trafficking machinery, particularly the secretory pathway. This modulation appears to be a viral strategy to disrupt host defenses while ensuring efficient viral egress. biorxiv.org Studies have demonstrated that coronavirus M proteins can inhibit the anterograde (forward) transport of proteins from the ER to the Golgi apparatus. dal.cabiorxiv.org

Ectopically expressed M protein accumulates in the cis-Golgi compartment and obstructs the further transport of transmembrane cargo proteins, leading to a dispersal of the trans-Golgi network (TGN). dal.cabiorxiv.org This trafficking inhibition is not indiscriminate; it selectively affects host proteins that rely on the conventional ER-to-Golgi pathway for their activation or secretion. dal.ca One proposed mechanism for this disruption involves the M protein altering cholesterol levels within the cis-Golgi, as M has been shown to co-localize with cholesterol. dal.cabiorxiv.org An imbalance in Golgi membrane cholesterol is known to inhibit protein trafficking. dal.ca

This inhibitory function has significant consequences for host cell signaling. For instance, the M protein has been shown to block the transport and subsequent activation of key host factors involved in stress and immune responses, as detailed in the table below. dal.cabiorxiv.org By impeding the host secretory pathway, the M protein can suppress cellular antiviral responses without hindering the release of new virions, which is believed to occur through a TGN-independent mechanism such as lysosomal exocytosis. plos.orgbiorxiv.orgnih.gov

Table 1: Host Proteins and Pathways Inhibited by M Protein-Mediated Trafficking Disruption
Host Protein/PathwayFunctionEffect of M Protein InhibitionReference
Activating Transcription Factor 6 (ATF6)A key sensor of the Unfolded Protein Response (UPR) that traffics to the Golgi for activation during ER stress.M protein blocks ATF6 transport to the Golgi, preventing its cleavage and activation, thereby selectively inhibiting this arm of the UPR. dal.cabiorxiv.org
Sterol Regulatory Element-Binding Protein 2 (SREBP2)A transcription factor involved in cholesterol homeostasis that requires ER-to-Golgi transport for its activation.M protein inhibits SREBP2-mediated activation of sterol responses. dal.cabiorxiv.org
Stimulator of Interferon Genes (STING)An adaptor protein crucial for the innate immune response to cytosolic DNA that traffics from the ER to the Golgi upon activation.M protein inhibits STING-mediated activation of interferon responses. dal.cabiorxiv.org
Gaussia LuciferaseA secreted reporter protein used to measure the efficiency of the secretory pathway.M protein inhibits the secretion of this soluble protein, demonstrating a general disruption of the secretory pathway. dal.cabiorxiv.org

M Protein's Role in Host Cell Apoptosis Induction (Mechanistic Aspects)

Apoptosis, or programmed cell death, is a critical host defense mechanism to eliminate infected cells and control viral spread. news-medical.netasm.org However, many viruses, including coronaviruses, can manipulate this process for their own benefit. The coronavirus M protein has been identified as a pro-apoptotic factor, capable of inducing cell death through multiple intrinsic, or mitochondrial-mediated, pathways. nih.govnih.govnih.gov

One of the primary mechanisms involves the M protein's interference with the PI3K-Akt/PKB cell survival signaling pathway. nih.govfrontiersin.orgnih.gov The SARS-CoV-2 M protein can directly interact with phosphoinositide-dependent kinase-1 (PDK1), a key upstream activator of Akt. frontiersin.orgnih.gov This interaction inhibits the activation of the PDK1-PKB/Akt cascade, a pathway that normally suppresses apoptosis. frontiersin.org The downregulation of Akt phosphorylation leads to the activation of downstream caspases, including caspase-3, -8, and -9, and promotes the mitochondrial release of cytochrome c, a critical step in initiating the apoptotic cascade. nih.gov Interestingly, the viral nucleocapsid (N) protein can act as an agonist, enhancing M protein-induced apoptosis by strengthening the interaction between M and PDK1. frontiersin.orgnih.gov

A separate but complementary mechanism has also been identified where the SARS-CoV-2 M protein targets the B-cell lymphoma 2 (BCL-2) family of proteins. nih.gov The M protein interacts with and stabilizes the pro-apoptotic protein BCL-2 ovarian killer (BOK), inhibiting its ubiquitination and promoting its translocation to the mitochondria. nih.gov At the mitochondria, BOK can trigger apoptosis even in the absence of other key BCL-2 family members like BAX and BAK. nih.gov This M-protein-driven activation of the BOK-dependent apoptotic pathway contributes to lung epithelial cell apoptosis and has been linked to lung injury observed in severe COVID-19. nih.gov

Table 2: Mechanistic Aspects of M Protein-Induced Apoptosis
Pathway/TargetMechanism of ActionDownstream EffectReference
PDK1-PKB/Akt SignalingM protein interacts with PDK1, inhibiting its activation of the pro-survival kinase Akt. The N protein can enhance this interaction.Downregulation of Akt phosphorylation, leading to mitochondrial release of cytochrome c and activation of caspases-3, -8, and -9. nih.govfrontiersin.orgnih.gov
BCL-2 Ovarian Killer (BOK)M protein stabilizes BOK by inhibiting its ubiquitination and promotes its translocation to the mitochondria.Activation of the intrinsic mitochondrial apoptosis pathway, independent of BAX and BAK. nih.gov

Impact on Host Autophagy and Endoplasmic Reticulum (ER) Stress

The replication of coronaviruses places an enormous burden on the host cell's ER, the site of synthesis and folding for the viral structural proteins S, E, and M. frontiersin.orgmdpi.comnih.gov This massive influx of viral proteins into the ER lumen can overwhelm its folding capacity, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. frontiersin.orgnih.govcellsignal.com In response, the cell activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis but which can trigger apoptosis if the stress is prolonged. nih.govntu.edu.sg

The M protein, as a transmembrane protein synthesized and processed in the ER, is a direct contributor to this induction of ER stress. frontiersin.orgmdpi.com The expression of M, S, and E proteins activates gene expression patterns associated with ER stress pathways. mdpi.com However, the M protein also appears to selectively modulate the UPR. While the S protein can activate all three branches of the UPR (PERK, IRE1, and ATF6), the M protein specifically inhibits the ATF6 branch, as described in section 6.2. dal.cabiorxiv.org This suggests a sophisticated viral strategy to manage ER stress, potentially dampening certain host responses while exploiting others.

Compound and Protein Name Reference Table

NameType
Activating Transcription Factor 6 (ATF6)Host Protein (Transcription Factor)
Akt (Protein Kinase B, PKB)Host Protein (Kinase)
BAXHost Protein (Pro-apoptotic)
BAKHost Protein (Pro-apoptotic)
BCL-2 Ovarian Killer (BOK)Host Protein (Pro-apoptotic)
Caspase-3Host Protein (Protease)
Caspase-8Host Protein (Protease)
Caspase-9Host Protein (Protease)
CholesterolLipid
Cytochrome cHost Protein (Electron Carrier)
E Protein (Envelope)Viral Protein
Endoplasmic Reticulum (ER)Host Organelle
ER-Golgi Intermediate Compartment (ERGIC)Host Organelle
Gaussia LuciferaseReporter Protein
LC3BHost Protein (Autophagy Marker)
M Protein (Membrane)Viral Protein
N Protein (Nucleocapsid)Viral Protein
Phosphoinositide-dependent kinase-1 (PDK1)Host Protein (Kinase)
S Protein (Spike)Viral Protein
SQSTM1 (p62)Host Protein (Autophagy Receptor)
Sterol Regulatory Element-Binding Protein 2 (SREBP2)Host Protein (Transcription Factor)
Stimulator of Interferon Genes (STING)Host Protein (Adaptor Protein)
trans-Golgi Network (TGN)Host Organelle

Coronavirus M Protein in Immune Modulation and Evasion Mechanistic Focus

M Protein's Impact on Host Innate Immune Signaling Pathways

The innate immune system serves as the first line of defense against viral infections, initiated by the recognition of pathogen-associated molecular patterns (PAMPs), like viral double-stranded RNA (dsRNA). nih.govd-nb.info This recognition triggers signaling cascades that lead to the production of type I and type III interferons (IFNs) and other proinflammatory cytokines, which are essential for establishing an antiviral state. mdpi.comnih.gov The coronavirus M protein has been identified as a potent antagonist of these innate immune responses. wikipedia.orgnih.gov

The M proteins of SARS-CoV, MERS-CoV, and SARS-CoV-2 have all been shown to suppress the production of type I and III interferons. wikipedia.orgtandfonline.comnih.gov This suppression is a critical strategy for the virus to evade immediate host defenses and establish a productive infection. tandfonline.com Mechanistically, the M protein targets key signaling molecules in the pathways responsible for interferon induction. d-nb.infonih.gov For instance, the SARS-CoV-2 M protein has been shown to interact with several central components of the cytosolic dsRNA-sensing pathway, including RIG-I, MAVS, and TBK1. nih.gov By engaging with these molecules, the M protein disrupts the formation of essential signaling complexes, thereby impeding the activation of downstream transcription factors required for interferon gene expression. nih.govnih.gov This interference with innate immune signaling allows the virus to replicate more efficiently in the early stages of infection before a robust adaptive immune response can be mounted. mdpi.com

Mechanisms of M Protein-Mediated Antagonism of Interferon Responses

The M protein employs several specific mechanisms to antagonize the production and signaling of interferons, a cornerstone of the antiviral innate immune response. These mechanisms primarily involve the disruption of the RIG-I-like receptor (RLR) signaling pathway, which is crucial for detecting viral RNA in the cytoplasm. nih.govmdpi.com

A central target of the coronavirus M protein is the mitochondrial antiviral-signaling protein (MAVS), a critical adaptor protein that receives signals from RNA sensors like RIG-I and MDA5. d-nb.infomdpi.comuniprot.org Upon activation, MAVS forms aggregates on the mitochondrial membrane, which serve as a platform to recruit downstream signaling components. d-nb.infouniprot.org

The M protein of SARS-CoV-2 has been demonstrated to directly interact with MAVS. d-nb.infomdpi.com This interaction physically impairs the aggregation of MAVS, which is a prerequisite for its signaling function. d-nb.infouniprot.org By preventing MAVS aggregation, the M protein effectively halts the recruitment of downstream molecules such as TRAF3, TBK1, and IRF3. nih.govd-nb.info The SARS-CoV M protein was also found to prevent the formation of the TRAF3·TANK·TBK1/IKKϵ complex. nih.gov Similarly, the SARS-CoV-2 M protein impedes the formation of a multiprotein complex containing RIG-I, MAVS, TRAF3, and TBK1. nih.govresearchgate.net This disruption of the MAVS signalosome is a key mechanism by which the M protein attenuates the innate antiviral response, leading to reduced interferon production. frontiersin.orgd-nb.info

Interferon regulatory factor 3 (IRF3) is a key transcription factor that, upon activation, translocates to the nucleus to induce the expression of type I interferons. nih.govmdpi.com The activation of IRF3 requires its phosphorylation by kinases such as TBK1 and IKKϵ. nih.gov The M proteins of several highly pathogenic coronaviruses have been shown to inhibit this critical activation step. nih.govtandfonline.com

Studies on both SARS-CoV and MERS-CoV M proteins demonstrate their ability to suppress the phosphorylation of IRF3. nih.govtandfonline.com This is a direct consequence of the M protein's interference with upstream signaling components like the MAVS signalosome and the TBK1/IKKϵ kinases. nih.govd-nb.info By preventing the formation of the TRAF3·TANK·TBK1/IKKϵ complex, the M protein blocks the TBK1/IKKϵ-dependent activation and subsequent phosphorylation of IRF3. nih.gov Consequently, the nuclear translocation of phosphorylated IRF3 is compromised, leading to a potent inhibition of interferon-β gene transcription. nih.govnih.gov While other coronavirus proteins like nsp1 and ORF6 have been shown to inhibit the phosphorylation or nuclear translocation of STAT1, a key regulator of interferon-responsive genes, the direct inhibition of STAT1 phosphorylation by the M protein is less clearly established. nih.gov

Nuclear factor-kappa B (NF-κB) is another crucial transcription factor activated by viral infection that controls the expression of various pro-inflammatory cytokines. nih.govasm.org The role of the coronavirus M protein in modulating the NF-κB pathway appears to be complex and potentially virus-specific.

Research on the SARS-CoV M protein indicated that it suppresses tumor necrosis factor-alpha (TNF-α) induced NF-κB activation. nih.gov This study found that the SARS-CoV M protein physically interacts with IκB kinase β (IKKβ), a key kinase in the NF-κB signaling pathway, which may explain the resulting suppression of NF-κB activity and downstream gene expression like cyclooxygenase-2 (Cox-2). nih.gov In contrast, studies on MERS-CoV found that its M protein suppressed IRF3 activation but did not affect NF-κB signaling. tandfonline.com Furthermore, other research suggests that the SARS-CoV-2 M protein, along with ORF3a, ORF7a, and N proteins, can activate NF-κB signaling, contributing to the inflammatory cytokine response seen in COVID-19. encyclopedia.pubmdpi.com These differing findings highlight the complex interactions between the M protein and the NF-κB pathway, which may vary depending on the specific coronavirus species.

Interaction of M Protein with Components of the Adaptive Immune System (Molecular Basis)

While much of the M protein's immune evasion activity is directed against the innate immune system, it is also an important target for the adaptive immune response. wikipedia.org The adaptive immune system, comprising T cells and B cells, provides long-lasting, specific immunity against pathogens. nih.govmdpi.com

The M protein is immunogenic, meaning it can elicit an immune response. wikipedia.org Antibodies targeting epitopes on the M protein have been identified in patients who have recovered from SARS. wikipedia.org Specifically, the N-terminal ectodomain (the portion of the protein exposed on the virion surface) is a target for antibody responses in convalescent COVID-19 patients and in individuals who have received inactivated vaccines. frontiersin.orgnih.gov These antibodies may contribute to viral clearance through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). nih.gov

In addition to humoral immunity, the M protein is also a target for cellular immunity. wikipedia.org The protein is a significant target for SARS-CoV-2 specific CD4+ T cells. nih.gov Furthermore, peptides derived from the M protein have been shown to induce specific memory T cell responses in recovered patients, demonstrating its role in establishing long-term immunity. nih.gov The high degree of conservation of the M protein's amino acid sequence among different coronaviruses suggests that immune responses targeting this protein could potentially be cross-protective against different variants or even different sarbecoviruses. frontiersin.org

Data Tables

Table 1: Summary of Coronavirus M Protein Interactions with Host Immune Signaling Components

Interacting Viral Protein Host Target Protein/Complex Downstream Pathway Effect on Host Response Coronavirus Strain(s)
M Protein RIG-I, MAVS, TBK1, TRAF3 RIG-I/MDA-5 Signaling Inhibition SARS-CoV, SARS-CoV-2 nih.govnih.gov
M Protein MAVS MAVS Aggregation Impaired SARS-CoV-2 d-nb.infomdpi.com
M Protein TRAF3·TANK·TBK1/IKKϵ complex IRF3 Activation Formation Prevented SARS-CoV nih.gov
M Protein IRF3 Interferon Production Phosphorylation Inhibited SARS-CoV, MERS-CoV nih.govtandfonline.com
M Protein IKKβ NF-κB Signaling Activation Suppressed SARS-CoV nih.gov

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Interferon | | Interferon-β | | Tumor necrosis factor-alpha (TNF-α) | | Cyclooxygenase-2 (Cox-2) | | IκB kinase β (IKKβ) | | Interferon regulatory factor 3 (IRF3) | | Mitochondrial antiviral-signaling protein (MAVS) | | Nuclear factor-kappa B (NF-κB) | | Retinoic acid-inducible gene I (RIG-I) | | Signal transducer and activator of transcription 1 (STAT1) | | TANK-binding kinase 1 (TBK1) | | TNF receptor-associated factor 3 (TRAF3) |

Advanced Research Methodologies for Coronavirus M Protein Studies

Genetic Engineering Approaches for M Protein Mutagenesis and Expression

Genetic engineering is a cornerstone of M protein research, enabling precise manipulation of its sequence to study structure-function relationships. Site-directed mutagenesis, for instance, has been used to introduce specific mutations into the M protein gene. nih.govnih.gov This allows researchers to investigate the functional consequences of single amino acid changes, such as their effects on protein folding, interaction with other viral proteins, and role in virion assembly. nih.gov For example, mutations in the transmembrane region of the murine coronavirus spike protein, a protein that interacts with M protein, were shown to affect cell-to-cell fusion, highlighting the importance of specific domains in viral entry. nih.gov

The expression of recombinant M protein in various systems is fundamental for its detailed characterization. mdpi.comnih.gov Escherichia coli is a commonly used expression system for producing large quantities of the M protein for structural and biochemical studies. abcam.commdpi.commybiosource.com Eukaryotic expression systems, such as mammalian cells (e.g., Vero E6 cells), are also employed to ensure proper protein folding and post-translational modifications, like glycosylation, which can be critical for M protein function. nih.gov These expression systems have been vital in producing M protein for use in diagnostic assays, such as ELISAs, and for studying its role in the formation of virus-like particles. mdpi.comnih.gov

Technique Application in M Protein Research Key Findings References
Site-Directed MutagenesisIntroduction of specific mutations to study functional domains.Identified a 16-amino-acid domain in the M protein of Transmissible Gastroenteritis Coronavirus responsible for binding to the nucleocapsid. nih.gov
Recombinant Protein Expression (E. coli)Production of large quantities of M protein for structural and immunological studies.Enabled the development of an indirect ELISA for detecting antibodies against porcine deltacoronavirus M protein. mdpi.com
Recombinant Protein Expression (Vero E6 cells)Study of post-translational modifications like N-glycosylation.Demonstrated that SARS-CoV M protein is an N-glycosylated protein. nih.gov

Advanced Imaging Techniques for M Protein Localization and Dynamics (e.g., Cryo-EM, Tomography)

Advanced imaging techniques have revolutionized our ability to visualize the M protein within the context of the virion and the infected cell at high resolution. Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have been particularly powerful in revealing the three-dimensional structure of coronaviruses and the organization of their structural proteins. creative-biostructure.comnih.govfrontiersin.orglabcompare.com Cryo-ET, for example, has been used to analyze the polymorphic structures of coronavirus particles and has suggested that the M protein can adopt different conformations, which may regulate membrane curvature and virion size. creative-biostructure.comnih.gov These techniques have provided unprecedented detail about the architecture of the viral envelope and the arrangement of the M protein within it. nih.govfrontiersin.orgnih.gov

Super-resolution microscopy offers the capability to overcome the diffraction limit of conventional light microscopy, enabling the visualization of M protein localization and dynamics within infected cells with nanoscale precision. nih.govcreative-biostructure.comnews-medical.netscitechdaily.com These methods allow for the study of the spatial relationships between the M protein and other viral and cellular components during the replication cycle. nih.govnih.govmdpi.com For instance, fluorescence microscopy has been used to show that the M protein primarily localizes to the endoplasmic reticulum (ER) and Golgi apparatus, the sites of virion assembly. researchgate.net Super-resolution techniques can further dissect these localization patterns and track the movement of M protein as it traffics through the cell. nih.govcreative-biostructure.comnih.gov

Imaging Technique Application in M Protein Research Key Findings References
Cryo-Electron Tomography (Cryo-ET)3D structural analysis of virions and virus-like particles.Revealed that M protein structure and organization are related to virus shape and size; suggested two distinct conformations of M protein. creative-biostructure.comnih.gov
Cryo-Electron Microscopy (Cryo-EM)High-resolution structure determination of M protein.Determined the cryo-EM structure of SARS-CoV-2 M protein in lipid nanodiscs, revealing an electropositive cytosolic surface. labcompare.combiorxiv.org
Super-Resolution MicroscopyNanoscale imaging of M protein localization in infected cells.Enabled visualization of coronavirus genomic RNA and its localization patterns within the cell at a 10-nm resolution. nih.govcreative-biostructure.comnews-medical.net
Confocal MicroscopySubcellular localization of M protein.Showed that SARS-CoV-2 M protein is primarily localized to the endoplasmic reticulum (ER) and Golgi. researchgate.net

Proteomic and Interactomic Analyses of M Protein Complexes

Proteomic and interactomic approaches are essential for mapping the complex network of protein-protein interactions involving the M protein. nih.govmdpi.comnih.govresearchgate.net The M protein organizes the assembly of coronavirions through interactions with itself and the other major structural proteins: spike (S), envelope (E), and nucleocapsid (N). wikipedia.org Techniques such as co-immunoprecipitation followed by mass spectrometry and affinity purification-mass spectrometry (AP-MS) have been employed to identify host and viral proteins that interact with the M protein. nih.govmdpi.comnih.gov These studies provide a global view of the M protein interactome, revealing cellular pathways that are co-opted by the virus for its replication and assembly. nih.govmdpi.comnih.gov For instance, interactome analyses have identified connections between coronavirus proteins and host factors involved in protein trafficking and the immune response. nih.govnih.gov

These analyses have been critical in understanding how the M protein orchestrates the formation of new virus particles. For example, studies have confirmed the interaction between the M and N proteins, which is crucial for stabilizing the nucleocapsid and completing virion assembly. nih.govmdpi.com By identifying the full complement of M protein binding partners, researchers can uncover novel aspects of the viral life cycle and identify potential targets for antiviral therapies. nih.govnih.gov

Analysis Method Application in M Protein Research Key Findings References
Affinity Purification-Mass Spectrometry (AP-MS)Identification of host and viral protein interaction partners.Mapped the interactomes of SARS-CoV-1 and MERS-CoV, revealing shared and unique host factors. nih.govmdpi.com
Co-immunoprecipitationValidation of specific protein-protein interactions.Confirmed the interaction between non-structural protein 10 (nsp10) and NF-κB-repressing factor (NKRF), potentially contributing to IL-8 induction. nih.gov

In Vitro Reconstitution Systems for M Protein Function (e.g., VLP assays)

In vitro reconstitution systems, particularly virus-like particle (VLP) assays, are powerful tools for studying the assembly and budding of coronaviruses in a controlled, non-infectious setting. nih.govbpsbioscience.commdpi.comacs.org VLPs are self-assembling multiprotein structures that mimic the morphology of native virions but lack the viral genome, rendering them non-infectious. nih.govmdpi.com The co-expression of the M and E proteins is often sufficient for the formation of VLPs, demonstrating the central role of these two proteins in driving viral budding. mdpi.comnih.gov

VLP assays allow researchers to dissect the specific contributions of each structural protein to the assembly process. nih.govnih.gov By systematically adding or omitting the S and N proteins, their roles in spike incorporation and genome packaging can be investigated. nih.govnih.gov These assays have been instrumental in confirming that the M protein acts as the scaffold for virion assembly, orchestrating the interactions between the other structural components. wikipedia.orgnih.gov Furthermore, VLPs serve as valuable platforms for vaccine development and for studying the entry of viruses into host cells. nih.govbpsbioscience.comacs.org

Assay Type Application in M Protein Research Key Findings References
Virus-Like Particle (VLP) AssaysStudy of virion assembly and budding in a non-infectious system.Demonstrated that co-expression of M and E proteins is often sufficient for VLP formation. mdpi.comnih.gov
VLP-based Neutralization AssaysEvaluation of neutralizing antibodies.Developed a reliable neutralization assay for SARS-CoV-2 based on VLP pseudotyped viruses. nih.gov
VLP-based ImmunoassaysDetection of humoral immune responses.Showed that SARS-CoV-2 VLPs can specifically detect humoral immune reactions in an ELISA-based platform. mdpi.com

Computational and Structural Biology Techniques Applied to M Protein (e.g., Molecular Dynamics, Docking)

Computational and structural biology techniques provide atomic-level insights into the structure and dynamics of the M protein. researchgate.netrug.nlbiorxiv.orgnih.govtandfonline.comnih.govresearchgate.netsciety.orgbiorxiv.org Molecular dynamics (MD) simulations have been used to study the behavior of M protein dimers in a lipid membrane, revealing how they can induce membrane curvature, a critical step in viral budding. conacyt.mxacs.org These simulations suggest that M proteins act cooperatively to bend the membrane, while the E protein may play a role in stabilizing the neck of the budding virion. conacyt.mxacs.org

Protein-protein docking studies are used to predict the interaction interfaces between the M protein and other viral proteins, such as the N and S proteins. nih.govsciety.org These computational models, often guided by experimental data, can help to identify key residues involved in these interactions. sciety.orgbiorxiv.org The first crystal structure of a coronavirus M protein (from Pipistrellus bat coronavirus HKU5) provided a high-resolution view of its architecture, and when combined with computational docking, proposed a model for the M-N protein interaction. biorxiv.orgsciety.org These structural and computational approaches are invaluable for understanding the molecular mechanisms of viral assembly and for the rational design of antiviral drugs that target M protein functions. researchgate.nettandfonline.comconacyt.mx

Technique Application in M Protein Research Key Findings References
Molecular Dynamics (MD) SimulationsInvestigation of M protein dynamics and its effect on the viral membrane.Showed that M protein dimers can cooperatively induce membrane curvature, a key step in viral budding. conacyt.mxacs.org
Protein-Protein DockingPrediction of interaction interfaces between M protein and other viral proteins.Proposed a model for the interaction between the M and N proteins, identifying key interacting residues. nih.govsciety.org
X-ray CrystallographyHigh-resolution structure determination of M protein.Provided the first crystal structure of a coronavirus M protein, revealing its overall fold and assembly. biorxiv.orgsciety.org

Evolutionary Dynamics and Diversity of Coronavirus M Protein

Comparative Genomics of M Protein Across Coronavirus Genera and Species

Comparative genomic analyses reveal that the M protein is a defining feature unique to the family Coronaviridae. nih.gov While the protein's fundamental role in the viral life cycle is conserved, its sequence and structural characteristics exhibit notable diversity across different coronavirus genera and species.

Studies comparing the M proteins of different coronaviruses, such as SARS-CoV, MERS-CoV, and SARS-CoV-2, have highlighted both shared and distinct features. For instance, sequence analysis of the M and E proteins showed that SARS-CoV-2 shares many similar regions with SARS-CoV and bat coronaviruses, while MERS-CoV displays more significant variations, except for a few consensus regions. nih.gov Structurally, the M protein in SARS-CoV-2 and MERS-CoV shows an orientation towards helices and beta-sheets, whereas the SARS-CoV M protein is more helix-oriented. nih.gov

The table below summarizes key comparative features of the M protein across different coronaviruses.

FeatureSARS-CoV-2SARS-CoVMERS-CoVBat Coronavirus (RaTG13)
Length (amino acids) 222~221~218High similarity to SARS-CoV-2
Transmembrane Domains 3333
Key Sequence Motifs Dileucine motifDileucine motif, essential binding motifsDileucine motif, variations in other regionsHigh similarity to SARS-CoV-2
Structural Orientation Helices and beta-sheetsMore helix-orientedHelices and beta-sheetsHigh similarity to SARS-CoV-2
Genomic GC Content Higher than genome averageHigher than genome averageNot specifiedNot specified

This table is generated based on data synthesized from multiple research findings. nih.govwikipedia.orgnih.gov

Sequence Conservation and Variation of M Protein in Different Coronavirus Strains and Variants

The M protein, while diverse across genera, exhibits a high degree of conservation within specific coronavirus species and their variants, suggesting it is under purifying selection. wikipedia.org This conservation underscores its critical role in viral structure and function. However, specific variations do occur, particularly in regions exposed on the virion surface, which can have immunological implications.

A study of SARS-CoV-2 sequences during the COVID-19 pandemic revealed that missense mutations in the M gene were relatively uncommon. wikipedia.org This finding aligns with broader population genetics analyses across a range of related viruses, which indicate that the sequences of the M protein are subject to significant evolutionary constraints. wikipedia.org

Several conserved regions and motifs have been identified across different coronaviruses. These include:

F/ILWLLWP (between residues 54-59)

MWLSYF (between residues 91-96)

SM/WWSFNPETNILLNVP (between residues 108-123)

RPLLE (between residues 131-135)

GHLRIAG (between residues 147-153) nih.gov

A recurring Dileucine motif has also been observed in the M protein sequence of SARS-CoV-2, SARS-CoV, MERS-CoV, and bat coronaviruses. nih.gov

The following table details some of the observed variations in the M protein of SARS-CoV-2.

VariantMutationLocationPotential Implication
OmicronD3G/NEctodomainAltered antigenicity
OmicronQ19EEctodomainAltered antigenicity
VariousMultiple SNPsDimer InterfacePotential impact on M-M protein interaction and stability

This table is based on data from studies on SARS-CoV-2 M protein variants. frontiersin.orgmdpi.com

Phylogenetic Analysis of M Protein Evolution

Phylogenetic analysis based on the M protein sequence is a valuable tool for understanding the evolutionary relationships between different coronaviruses. nih.gov The degree of similarity in the M protein's primary and secondary structures reflects the phylogenetic relatedness among members of the Coronaviridae family and highlights its evolutionary conservation and importance for viral survival. nih.gov

An unrooted phylogenetic tree constructed based on the M protein places SARS-CoV between Group I and Group III coronaviruses, though still distantly related to each. nih.gov Early phylogenetic studies of the complete SARS-CoV-2 genome confirmed its clustering with SARS-like sequences from bats, within the Betacoronavirus genus. nih.gov

The high sequence identity of the M protein among different SARS-CoV-2 isolates (over 99%) further supports the relatively recent emergence and rapid global spread of a common ancestor. nih.gov In contrast, the sequence identity with SARS-CoV is approximately 82%. nih.gov

Implications of M Protein Genetic Diversity for Viral Adaptability and Pathogenesis

The genetic diversity of the M protein, though limited, has significant implications for the adaptability and pathogenesis of coronaviruses. Variations in the M protein can influence several key aspects of the viral life cycle and its interaction with the host.

Viral Assembly and Morphology: The M protein is central to the assembly of new virions, interacting with itself and other structural proteins (E, S, and N) to shape the viral envelope. wikipedia.orgnih.gov Conformational variations in the M protein have been associated with differences in virion size, suggesting that its genetic diversity can impact viral morphology. nih.gov

Interaction with the Host Immune System: The M protein is immunogenic and can be a target for the host's humoral and cellular immune responses. wikipedia.org Variations in the M protein, especially in its external domains, can lead to changes in antigenicity, potentially allowing the virus to evade pre-existing immunity. nih.gov For instance, four substitutions detected in the SARS-CoV M protein were found to cause non-synonymous changes affecting the isoelectric point, charge, and hydrophobicity, which in turn can alter its antigenicity. nih.gov Furthermore, the M protein in MERS-CoV, SARS-CoV, and SARS-CoV-2 has been identified as an antagonist of the interferon response. wikipedia.org

Viral Adaptability: The ability of RNA viruses to exist as a diverse population of genomes, or "quasispecies," allows for rapid adaptation to new environments. asm.org While the M protein is relatively conserved, the presence of minor genetic variants can contribute to this adaptability. asm.org The genetic diversity within the M protein, therefore, plays a role in the virus's capacity to adapt to new hosts and evade immune pressures, which is a critical factor in viral pathogenesis. asm.orgnih.gov

M Protein As a Target for Antiviral Strategies Mechanistic/conceptual

Conceptual Approaches to Inhibiting M Protein Function for Antiviral Development

The coronavirus membrane (M) protein, the most abundant structural protein in the virion, plays a central role in viral assembly, morphogenesis, and the modulation of the host immune response. frontiersin.orgwikipedia.org These multifaceted functions make it a prime target for novel antiviral strategies. Conceptual approaches to inhibiting the M protein's function are centered on disrupting its key activities at various stages of the viral life cycle.

One primary conceptual approach is the inhibition of viral assembly . The M protein orchestrates the assembly of new virions by interacting with itself and other structural proteins, including the envelope (E), spike (S), and nucleocapsid (N) proteins. wikipedia.org Therefore, strategies aimed at preventing these protein-protein interactions can halt the formation of new viral particles. This can be achieved by developing small molecules that bind to the interaction domains of the M protein, thereby sterically hindering its ability to associate with other M protein molecules or with the S, E, and N proteins. Furthermore, the M protein is known to induce membrane curvature, a critical step in the budding process. news-medical.netnih.gov Targeting the domains responsible for this function could prevent the formation of the viral envelope.

Another significant approach involves antagonizing the M protein's immune evasion functions . The M protein of several coronaviruses, including SARS-CoV and SARS-CoV-2, has been identified as an antagonist of the host's interferon (IFN) response. wikipedia.orgnih.govnews-medical.net Specifically, the SARS-CoV-2 M protein has been shown to inhibit the production of type I and III interferons by targeting the RIG-I/MDA-5 signaling pathway. nih.gov This suppression of the innate immune system allows the virus to replicate more efficiently in the early stages of infection. nih.gov Therapeutic concepts based on this knowledge involve the development of molecules that can block the M protein's interaction with components of the interferon signaling pathway, thereby restoring the host's antiviral defenses. By preventing this immunosuppressive activity, the host would be better equipped to clear the infection.

A third conceptual strategy focuses on disrupting the trafficking and localization of the M protein . The M protein is synthesized in the endoplasmic reticulum (ER) and transported to the ER-Golgi intermediate compartment (ERGIC), where viral assembly occurs. youtube.com Interfereing with the cellular trafficking signals on the M protein or the host factors that recognize them could prevent the protein from reaching the site of virion assembly. This would effectively halt the production of new viruses.

Finally, given that the M protein of some coronaviruses, such as human coronavirus NL63, is implicated in host cell entry by binding to heparan sulfate (B86663) proteoglycans, developing molecules that block this interaction presents another therapeutic avenue. wikipedia.org By preventing the initial attachment of the virus to host cells, the infection could be stopped before it begins.

These conceptual frameworks provide a roadmap for the development of M protein-targeted antivirals, moving beyond the more commonly targeted viral enzymes like the polymerase and protease.

Rational Design Principles for M Protein-Targeted Therapeutics

The rational design of therapeutics targeting the coronavirus M protein is guided by its structural and functional characteristics. A key principle is the exploitation of the M protein's structure to design molecules that specifically interfere with its functions in viral assembly and immune evasion.

A primary principle in the rational design of M protein inhibitors is structure-based drug design . This approach relies on the detailed three-dimensional structure of the M protein to identify and target specific binding pockets or interaction interfaces. Although obtaining a high-resolution structure of the full-length M protein has been challenging due to its transmembrane nature, computational modeling and structural studies of its domains can provide valuable insights. nih.gov For instance, the design of small molecules or peptidomimetics that bind to the sites of M-M, M-S, M-E, or M-N protein interactions is a central strategy. By occupying these interfaces, such molecules would act as competitive inhibitors of viral assembly.

Another important principle is the targeting of conserved regions . The M protein exhibits a high degree of amino acid sequence conservation across different coronaviruses, including various SARS-CoV-2 variants. frontiersin.org This conservation makes it an attractive target for the development of broad-spectrum antiviral agents that would be less susceptible to viral evolution and the emergence of drug resistance. Rational drug design efforts, therefore, focus on identifying and targeting these conserved domains, which are likely to be functionally critical.

Fragment-based drug discovery is another valuable principle. This involves screening libraries of small chemical fragments to identify those that bind to the M protein. These low-affinity fragments can then be optimized and linked together to create more potent and specific inhibitors. This approach is particularly useful when a well-defined binding pocket is not readily apparent.

Furthermore, the principle of allosteric inhibition is being explored. Instead of targeting the active or interaction sites directly, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates it. For the M protein, this could involve designing molecules that alter its conformation in a way that prevents its proper integration into the viral envelope or its interaction with other viral proteins. Recent studies have identified compounds that bind to the transmembrane domain of the M protein, stabilizing a dimeric conformation and thereby inhibiting viral assembly. nih.gov

Finally, the design of therapeutics can be guided by the M protein's role in manipulating host pathways. For example, understanding the precise mechanism by which the M protein inhibits the interferon signaling pathway can inform the design of molecules that block this specific interaction without affecting other cellular processes. nih.gov

The table below summarizes some of the key rational design principles and their potential applications in developing M protein-targeted therapeutics.

Design PrincipleTarget on M ProteinTherapeutic Goal
Structure-Based DesignProtein-protein interaction domainsInhibit viral assembly
Targeting Conserved RegionsHighly conserved amino acid sequencesDevelop broad-spectrum antivirals
Fragment-Based DiscoveryVarious binding sitesIdentify novel inhibitor scaffolds
Allosteric InhibitionAllosteric binding sitesInduce conformational changes to inactivate the protein
Host-Pathway-Guided DesignDomains interacting with host immune factorsRestore host antiviral responses

M Protein's Role in Vaccine Design Strategies (Mechanistic Contributions)

The coronavirus M protein is increasingly being recognized as a valuable component in the design of next-generation vaccines, largely due to its high level of conservation and its immunogenic properties. frontiersin.org While the spike (S) protein has been the primary target for current COVID-19 vaccines, its high mutation rate poses a threat to their long-term efficacy. frontiersin.orgnih.gov The M protein offers a promising alternative or supplementary antigen.

The primary mechanistic contribution of the M protein to vaccine design is its potential to elicit broadly protective immune responses . The amino acid sequence of the M protein is highly conserved among different coronaviruses, including SARS-CoV-2 variants of concern. frontiersin.org This suggests that a vaccine targeting the M protein could provide cross-protection against a range of coronaviruses. The immune response generated against a conserved antigen is less likely to be evaded by new viral variants.

Specifically, the ectodomain of the M protein is a key target for vaccine development. frontiersin.org This small, N-terminal portion of the protein is exposed on the surface of the virion, making it accessible to the host immune system. frontiersin.org Research has shown that a significant proportion of SARS-CoV-2 convalescent patients and individuals immunized with inactivated vaccines develop IgG antibodies specific to the M protein's ectodomain. frontiersin.orgnih.gov These antibodies have been shown to have inhibitory effects on viral replication in vitro. nih.gov

The M protein also contributes to the induction of T-cell mediated immunity . The protein is immunogenic and can elicit both humoral (antibody-based) and cellular (T-cell-based) immune responses. wikipedia.org Cytotoxic T-cell responses to the M protein have been described, which are crucial for recognizing and eliminating infected host cells. wikipedia.org A vaccine that can stimulate a robust T-cell response against the conserved M protein could provide a durable and effective defense against severe disease.

Furthermore, the inclusion of the M protein in multi-antigen vaccines could lead to a more comprehensive and potent immune response. By presenting multiple viral antigens to the immune system, such vaccines could stimulate a wider range of antibodies and T-cells, making it more difficult for the virus to escape immune surveillance.

The table below details the mechanistic contributions of the M protein to vaccine design strategies.

Mechanistic ContributionRationaleDesired Immune Outcome
High ConservationThe M protein sequence is less prone to mutation compared to the S protein.Broadly protective immunity against multiple variants and potentially other coronaviruses.
Surface-Exposed EctodomainThe ectodomain is accessible to antibodies.Induction of neutralizing or inhibitory antibodies that can block viral activity.
T-Cell EpitopesThe M protein contains epitopes that can be recognized by T-cells.Stimulation of cytotoxic T-cells to kill infected cells and helper T-cells to support antibody production.
Multi-Antigen PresentationCombining M with other viral proteins like S and N.A more robust and multi-faceted immune response, reducing the likelihood of immune escape.

Development of Research Tools and Probes Targeting M Protein

The development of specific research tools and probes targeting the coronavirus M protein is essential for elucidating its structure, function, and potential as a therapeutic target. These tools are critical for a wide range of applications, from basic research to diagnostic and drug discovery efforts.

One of the fundamental tools developed for studying the M protein is the production of recombinant M protein . However, the hydrophobic nature of this transmembrane protein makes it difficult to produce and purify in large quantities, as it tends to aggregate. news-medical.net To overcome this, researchers have developed innovative methods, such as fusing the M protein with a highly soluble protein like the Small Ubiquitin-related Modifier (SUMO). news-medical.net This technique allows for the production of soluble M-SUMO fusion protein in bacterial expression systems like E. coli, followed by enzymatic cleavage to release the purified M protein. news-medical.net This availability of purified M protein is crucial for structural studies, in vitro binding assays, and for use as an antigen in immunological assays. news-medical.net

Specific antibodies that recognize the M protein are another vital research tool. Both polyclonal and monoclonal antibodies have been developed to detect the M protein in various applications, including Western blotting, immunofluorescence, and immunohistochemistry. These antibodies allow researchers to visualize the subcellular localization of the M protein, track its movement through the cell, and confirm its expression in infected cells.

In the realm of diagnostics, primers and probes specific to the M protein gene have been designed for use in reverse transcription-polymerase chain reaction (RT-PCR) assays. google.com While many diagnostic tests for SARS-CoV-2 target the N, E, or S genes, the inclusion of primers for the highly conserved M gene can enhance the accuracy and reliability of these tests. google.com

For studying protein-protein interactions, various molecular biology tools have been employed. Yeast two-hybrid systems and co-immunoprecipitation assays are used to identify and confirm the interactions between the M protein and other viral or host proteins. These studies are fundamental to understanding the molecular mechanisms of viral assembly and immune evasion.

Aptamers , which are single-stranded nucleic acids that can bind to specific targets, represent a newer class of probes for the M protein. raybiotech.com Aptamers offer several advantages over antibodies, including smaller size and lower batch-to-batch variability. raybiotech.com They can be developed to bind to the M protein with high specificity and affinity, making them useful for diagnostic and research applications.

The development of these research tools and probes is a continuous process that is critical for advancing our understanding of the coronavirus M protein and for the development of novel antiviral strategies that target this essential viral component.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.